



Application Notes and Protocols for Human Chemerin ELISA Kits

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Compound of Interest

Compound Name: chemerin C-terminal peptide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and protocols for commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative measurement of human chemerin. Chemerin, an adipokine, plays a significant role in inflammation, adipogenesis, and glucose homeostasis, making its accurate measurement crucial in various research and drug development contexts.[1]

Commercially Available Human Chemerin ELISA Kits

A variety of manufacturers offer ELISA kits for the quantification of human chemerin. The selection of an appropriate kit depends on the specific requirements of the experiment, such as the sample type, required sensitivity, and assay range. Below is a summary of key quantitative data from several commercially available kits to facilitate comparison.

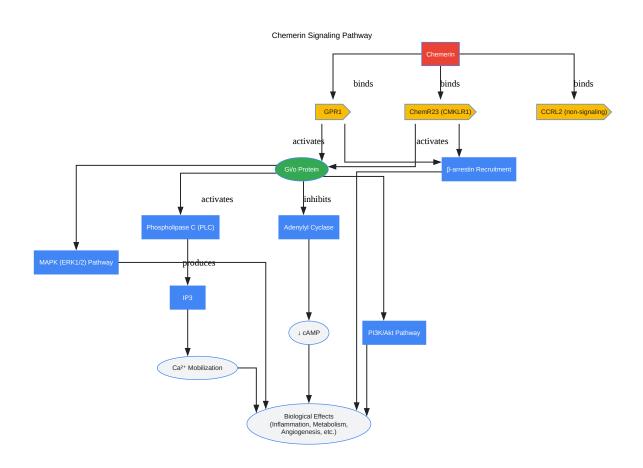


Manufacturer	Catalog Number	Sensitivity	Assay Range	Sample Types
Abcam	ab155430	< 0.5 ng/mL	0.51 - 50 ng/mL	Serum, Plasma, Cell culture media
R&D Systems	DCHM00	7.8 pg/mL	78 - 5000 pg/mL	Cell Culture Supernates, Serum, EDTA Plasma, Heparin Plasma
BioVendor	RD191136200R	0.1 ng/mL	0.25 - 8 ng/mL	Serum, Plasma
Crystal Chem	80589	5 pg/mL	25 - 600 pg/mL	Cell culture, Plasma, Serum, Cerebrospinal fluid, Urine, Breast milk, Amniotic fluid
Ardent Bio	E-EL-H0698	0.1 ng/mL	0.16 - 10 ng/mL	Serum, plasma and other biological fluids

Chemerin Signaling Pathway

Chemerin exerts its biological effects by binding to G protein-coupled receptors, primarily ChemR23 (CMKLR1), but also GPR1 and CCRL2.[2][3] This interaction initiates several downstream signaling cascades. The binding of chemerin to ChemR23 can lead to the activation of intracellular signaling molecules, participating in metabolic and inflammatory reactions.[2] These pathways include the mobilization of intracellular Ca2+, the phosphorylation of extracellular signal-regulated kinases (ERK), and the inhibition of cAMP accumulation.[2][4] The chemerin signaling pathway is pleiotropic, influencing intracellular signaling of tumor cells, recruitment of innate immune defenses, and activation of endothelial angiogenesis.[1]





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Caption: A diagram of the chemerin signaling pathway.

General Experimental Protocol for Human Chemerin ELISA

The following is a generalized protocol for a sandwich ELISA, which is the common format for the listed kits.[5][6][7] For specific details, always refer to the manual provided with your particular ELISA kit.

Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human chemerin is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any chemerin present is bound by the immobilized antibody.



After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for human chemerin is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of chemerin bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Materials Provided in a Typical Kit

- Chemerin Microplate (96 wells)
- Recombinant Human Chemerin Standard
- Assay Diluent
- Biotinylated anti-Human Chemerin antibody
- HRP-Streptavidin Concentrate
- · Wash Buffer Concentrate
- TMB One-Step Substrate Reagent
- Stop Solution

Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 450 nm
- · Pipettes and pipette tips
- Deionized or distilled water
- Squirt bottle, manifold dispenser, or automated microplate washer
- Absorbent paper for blotting

Sample Collection and Storage



- Serum: Use a serum separator tube and allow samples to clot for 30 minutes to two hours at room temperature or overnight at 4°C before centrifugation for 20 minutes at approximately 1,000 x g.[7] Assay freshly prepared serum immediately or store samples in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant.[7] Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[6] Assay freshly prepared plasma immediately or store samples in aliquots at -20°C or -80°C.
- Cell Culture Supernates: Remove particulates by centrifugation and assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.

Assay Procedure

- Reagent Preparation: Bring all reagents and samples to room temperature before use.
 Prepare working solutions of standards, wash buffer, and other concentrated reagents as directed in the kit manual.
- Standard and Sample Addition: Add Assay Diluent to each well. Then, add standards, samples, or controls to the appropriate wells. It is recommended that all samples and standards be run in duplicate.
- Incubation: Cover the plate with a plate sealer and incubate at room temperature for the time specified in the manual (typically 1.5 to 2.5 hours).[5] Some protocols may require shaking.
- Washing: Aspirate each well and wash, repeating the process for a total of three to four washes.[6] After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
- Conjugate Addition: Add the biotinylated detection antibody or HRP conjugate to each well.
 [5][6]
- Second Incubation: Cover with a new plate sealer and incubate at room temperature or 37°C for the specified time (usually 30-60 minutes).[6][8]
- Second Washing: Repeat the wash step as in step 4.



- Substrate Addition: Add the TMB Substrate Solution to each well.
- Incubation for Color Development: Incubate the plate at room temperature in the dark for a specified time (e.g., 15-30 minutes).[6]
- Stopping the Reaction: Add the Stop Solution to each well. The color in the wells should change from blue to yellow.
- Measurement: Read the optical density of each well at 450 nm within 30 minutes.

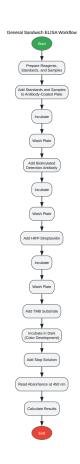
Calculation of Results

- Average the duplicate readings for each standard, control, and sample.
- Subtract the average zero standard optical density.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Use the standard curve to determine the concentration of chemerin in the samples.

ELISA Workflow Diagram

The following diagram illustrates the general workflow of a sandwich ELISA.





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Caption: A flowchart of a typical sandwich ELISA protocol.

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